Cas no 19105-60-3 (1H,2H,3H,4H-benzohquinoline hydrochloride)

1H,2H,3H,4H-Benzohquinoline hydrochloride is a heterocyclic organic compound with a fused quinoline structure, often utilized in pharmaceutical and materials research. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications. The compound's rigid polycyclic framework allows for versatile functionalization, enabling its use as a building block in medicinal chemistry, particularly for developing bioactive molecules. Its well-defined structure and high purity ensure reproducibility in experimental settings. The hydrochloride derivative also facilitates handling and storage under standard laboratory conditions. This compound is valued for its potential in catalysis, ligand design, and as a precursor for advanced organic synthesis.
1H,2H,3H,4H-benzohquinoline hydrochloride structure
19105-60-3 structure
Product Name:1H,2H,3H,4H-benzohquinoline hydrochloride
CAS No:19105-60-3
MF:C13H14ClN
MW:219.709962368011
MDL:MFCD34475208
CID:5324747
PubChem ID:165947806
Update Time:2025-05-20

1H,2H,3H,4H-benzohquinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H,2H,3H,4H-benzo[h]quinoline hydrochloride
    • Z5197774285
    • 1H,2H,3H,4H-benzohquinoline hydrochloride
    • MDL: MFCD34475208
    • Inchi: 1S/C13H13N.ClH/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12;/h1-2,4,6-8,14H,3,5,9H2;1H
    • InChI Key: PLYAYIKADXDZCX-UHFFFAOYSA-N
    • SMILES: Cl.N1CCCC2C=CC3C=CC=CC=3C1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 201
  • Topological Polar Surface Area: 12

1H,2H,3H,4H-benzohquinoline hydrochloride Pricemore >>

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1H,2H,3H,4H-benzohquinoline hydrochloride Related Literature

Additional information on 1H,2H,3H,4H-benzohquinoline hydrochloride

1H,2H,3H,4H-Benzo[h]quinoline Hydrochloride: A Comprehensive Overview

1H,2H,3H,4H-Benzo[h]quinoline hydrochloride, a compound with the CAS number 19105-60-3, is a fascinating molecule that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a wide range of uses in pharmaceuticals, materials science, and organic synthesis. The benzo[h]quinoline framework is particularly notable for its structural versatility and electronic properties, making it a valuable building block in modern chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of benzo[h]quinoline hydrochloride, allowing researchers to explore its properties in greater depth. The compound's structure consists of a quinoline core fused with a benzene ring, creating a rigid and planar aromatic system. This structural feature contributes to its stability and reactivity in various chemical reactions. The hydrochloride salt form of this compound is particularly advantageous for handling and storage, as it enhances solubility and facilitates purification processes.

One of the most promising applications of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride lies in the field of optoelectronics. Studies have shown that this compound exhibits excellent photoluminescence properties, making it a strong candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices. Researchers have demonstrated that the compound's emission wavelength can be tuned by modifying its substituents, opening up possibilities for its use in full-color displays and energy-efficient lighting solutions.

In the pharmaceutical industry, benzo[h]quinoline hydrochloride has been investigated for its potential as an anticancer agent. Preclinical studies have revealed that the compound possesses cytotoxic activity against various cancer cell lines, suggesting its ability to inhibit tumor growth. The compound's mechanism of action involves interference with cellular signaling pathways and induction of apoptosis in cancer cells. These findings highlight the potential for further development into a novel class of antineoplastic agents.

The synthesis of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride has also been optimized through green chemistry approaches. Traditional methods often involved hazardous reagents and multiple reaction steps; however, recent advancements have introduced more sustainable pathways that minimize waste and reduce environmental impact. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields and product purity.

Another area where benzo[h]quinoline hydrochloride has shown promise is in catalysis. The compound's ability to act as a ligand in transition metal complexes has led to its use as a catalyst in various organic transformations. Its coordination properties enable the formation of stable metal complexes that exhibit high catalytic activity in reactions such as cross-coupling and hydrogenation. This application underscores the compound's versatility and its potential to contribute to more efficient industrial processes.

From a structural standpoint, benzo[h]quinoline hydrochloride exhibits unique electronic characteristics due to its extended conjugation system. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the compound's frontier molecular orbitals are well-suited for participation in π-π interactions and charge transfer processes, further enhancing its utility in material science applications.

In conclusion, 1H,2H,3H,4H-benzo[h]quinoline hydrochloride is a multifaceted compound with a wide range of applications across diverse fields. Its structural versatility, combined with recent advancements in synthesis and application development

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